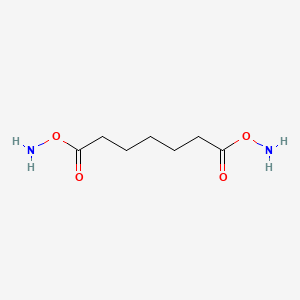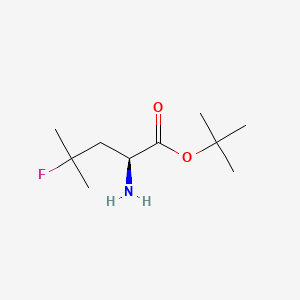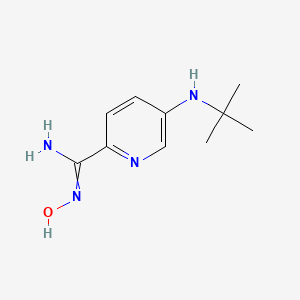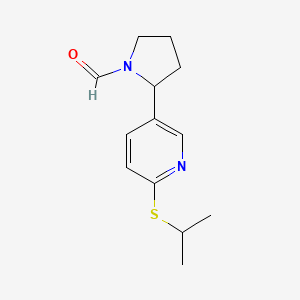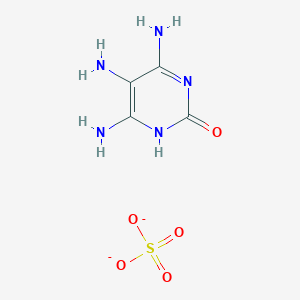
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is a chemical compound with the molecular formula C₅H₁₄Cl₂N₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- typically involves the reduction of 4-methylpyrrolidin-3-one followed by amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation and continuous flow synthesis. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides, and thiolates.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyrrolidinamine dihydrochloride
- 4-Methylpyrrolidine
- 3-Aminopyrrolidine
Uniqueness
3-Pyrrolidinamine, 4-methyl-, dihydrochloride, (3R-cis)- is unique due to its specific stereochemistry and the presence of both amino and methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Propriétés
Formule moléculaire |
C5H14Cl2N2 |
|---|---|
Poids moléculaire |
173.08 g/mol |
Nom IUPAC |
(3R)-4-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4?,5-;;/m0../s1 |
Clé InChI |
XHVYAOXNULEUHH-NDJMHZLHSA-N |
SMILES isomérique |
CC1CNC[C@@H]1N.Cl.Cl |
SMILES canonique |
CC1CNCC1N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)


![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

